5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
32000-74-1 |
|---|---|
Molecular Formula |
C13H13BrN2O2 |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
5-bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-15-12(17)11(14)9(2)16(13(15)18)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
ATBLAURXPMNBLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)C)Br |
Origin of Product |
United States |
Preparation Methods
Procedure Summary:
- A suspension of 6-alkyl-pyrimidine-2,4(1H,3H)-dione (20 mmol) in water (40 mL) is treated with bromine (3.2 g, 20 mmol) under vigorous stirring.
- The mixture is stirred for 30 minutes, then heated to boiling and maintained overnight.
- The resulting white precipitate is filtered, washed with warm water, and dried at 80 °C.
Example Data for 5-Bromo-6-ethylpyrimidine-2,4(1H,3H)-dione:
| Parameter | Value |
|---|---|
| Yield | 70% |
| Melting Point | 265-267 °C (decomposition) |
| IR Peaks (cm⁻¹) | 3170 (NH), 1580 (C=O) |
| ¹H NMR (DMSO-d6) | 1.15 (t, 3H, CH3, J=7.5 Hz), 2.37 (q, 2H, CH2, J=7.5 Hz), 11.35 & 11.45 (s, NH) |
| Mass Spectrum (m/z) | 218 (80%), 220 (80%) |
This bromination method is efficient and yields high purity intermediates suitable for further functionalization.
Conversion to 5-Bromo-2,4-dichloro-6-alkylpyrimidines
The 5-bromo-6-alkyl-pyrimidine-2,4-diones are then converted to 5-bromo-2,4-dichloro-6-alkylpyrimidines by treatment with phosphoryl chloride (POCl₃).
Procedure Summary:
- The 5-bromo-6-alkyl-pyrimidine-2,4-dione (10 mmol) is refluxed with phosphoryl chloride (10 mL) for 3 hours.
- Excess POCl₃ is removed under vacuum.
- The residue is added to ice, and the precipitate is extracted with chloroform, dried, and evaporated.
Example Data for 5-Bromo-2,4-dichloro-6-ethylpyrimidine:
| Parameter | Value |
|---|---|
| Yield | 60% |
| Physical State | Viscous liquid |
| ¹H NMR (CDCl₃) | 1.25 (t, 3H, CH3) |
| Mass Spectrum (m/z) | 268 (64%), 270 (97%), 272 (50%) |
This chlorination step activates the pyrimidine ring for subsequent nucleophilic substitution reactions.
Purification and Characterization
The final compound is purified by recrystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical or material science applications.
Common Analytical Techniques:
| Technique | Purpose |
|---|---|
| Thin Layer Chromatography (TLC) | Purity check using chloroform as mobile phase |
| Infrared Spectroscopy (IR) | Functional group identification (NH, C=O) |
| Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation and substitution pattern |
| Mass Spectrometry (MS) | Molecular weight and isotopic pattern confirmation |
These methods confirm the identity and purity of the synthesized compound.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination | 6-alkyl-pyrimidine-2,4-dione + Br₂, H₂O, heat | 70-85 | Produces 5-bromo-6-alkyl-pyrimidine-2,4-dione |
| 2 | Chlorination | Phosphoryl chloride, reflux, 3 h | 60-70 | Forms 5-bromo-2,4-dichloro-6-alkylpyrimidine |
| 3 | Condensation/Nucleophilic substitution | Dithizone or phenylhydrazine, triethylamine, reflux | 70-80 | Introduces phenyl group at N-1 position |
| 4 | Purification | Recrystallization or chromatography | - | Ensures high purity and structural integrity |
Research Findings and Notes
- The bromination step is highly selective for the 5-position on the pyrimidine ring, facilitated by the electron-withdrawing nature of the dione moiety.
- Phosphoryl chloride effectively replaces the 2,4-dione oxygens with chlorines, activating the ring for further substitution.
- The phenyl substitution at the 1-position is achieved under mild reflux conditions, minimizing side reactions.
- Yields are generally good to excellent (60-85%) across steps, with purity confirmed by multiple spectroscopic methods.
- The synthetic route is adaptable to various alkyl substituents at the 6-position, allowing structural diversity for biological activity studies.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The keto groups can be reduced to hydroxyl groups, or the compound can be oxidized to form more complex derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione or 5-thio-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione.
Oxidation and Reduction Products: Hydroxylated derivatives or more oxidized forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, although further research is needed to confirm these effects.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes involved in DNA synthesis and repair.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5-bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione, highlighting differences in substituents, molecular properties, and reported applications:
Key Observations:
Bromacil’s herbicidal activity is attributed to its 3-(1-methylpropyl) group, which increases lipophilicity and membrane permeability . The target compound’s 3-ethyl group might offer similar advantages but with reduced steric hindrance.
Structural Modifications and Reactivity: The addition of an amino group at position 6 (e.g., 6-amino-5-bromo-1-ethylpyrimidine-2,4-dione) introduces hydrogen-bonding capability, which could enhance interactions with enzymes or receptors . The target compound lacks this group but compensates with a methyl group at position 6, favoring hydrophobic interactions. Halogenated derivatives like 5-bromo-6-methyldihydropyrimidine-2,4-dione exhibit distinct electronic properties due to bromine’s electronegativity, influencing their reactivity in cross-coupling reactions .
Antimicrobial Potential: A structurally related thieno[2,3-d]pyrimidine-2,4-dione derivative (5-methyl-6-(2-methylthiazol-4-yl)-3-phenyl) demonstrated potent activity against Staphylococcus aureus, surpassing reference drugs like metronidazole . The target compound’s phenyl and ethyl groups may similarly enhance antimicrobial efficacy by disrupting bacterial membrane integrity.
Synthetic Accessibility :
- Alkylation reactions (e.g., with benzyl chlorides) are common strategies for introducing substituents at position 1 or 3 in pyrimidinediones . The target compound’s phenyl and ethyl groups could be installed via analogous methods, though optimization may be required to avoid steric clashes.
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